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Compound of Interest

Compound Name: 5-Hydroxy-2-tetralone

Cat. No.: B1335874 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of a synthesized compound is a critical step. This guide provides a comprehensive

comparison of spectroscopic data to definitively identify 5-Hydroxy-2-tetralone and distinguish

it from its structural isomers.

This guide leverages a multi-technique approach, incorporating Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting a

clear comparison of experimental data for related isomers and predicted data for the target

compound, researchers can confidently verify the structure of 5-Hydroxy-2-tetralone.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Hydroxy-2-tetralone and its

common isomers. The data for 5-Hydroxy-2-tetralone is based on predicted values due to the

limited availability of published experimental spectra. In contrast, experimental data is provided

for 5-Hydroxy-1-tetralone, 6-Hydroxy-2-tetralone, and 7-Hydroxy-2-tetralone, offering a robust

baseline for comparison.

Table 1: ¹H NMR Chemical Shift Data (ppm)
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Compound Aromatic Protons -CH₂- (Aliphatic) -OH

5-Hydroxy-2-tetralone

(Predicted)
~ 7.1-7.5 (m) ~ 2.5-3.5 (m) ~ 5.0-6.0 (br s)

5-Hydroxy-1-tetralone 6.8-7.6 (m) 2.0-3.0 (m) 9.7 (s)

6-Hydroxy-2-tetralone 6.6-7.0 (m) 2.4-3.4 (m) ~ 8.0-9.0 (br s)

7-Hydroxy-2-tetralone 6.7-7.2 (m) 2.4-3.4 (m) ~ 8.0-9.0 (br s)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound C=O Aromatic C-O Aromatic C Aliphatic C

5-Hydroxy-2-

tetralone

(Predicted)

~ 209 ~ 155 ~ 115-138 ~ 28, 38, 48

5-Hydroxy-1-

tetralone
198.1 155.5

114.6, 118.0,

127.1, 136.8,

144.0

20.1, 23.2, 39.4

6-Hydroxy-2-

tetralone
~ 210 ~ 156 ~ 113-132 ~ 28, 38, 48

7-Hydroxy-2-

tetralone
~ 210 ~ 157 ~ 114-139 ~ 28, 38, 48

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Compound O-H Stretch C=O Stretch
C-O Stretch
(Aromatic)

Aromatic C=C
Stretch

5-Hydroxy-2-

tetralone

(Predicted)

~ 3300-3500

(broad)
~ 1710 ~ 1250 ~ 1600, 1480

5-Hydroxy-1-

tetralone
3340 (broad) 1680 1260 1590, 1470

6-Hydroxy-2-

tetralone

~ 3300-3500

(broad)
~ 1705 ~ 1240 ~ 1610, 1500

7-Hydroxy-2-

tetralone

~ 3300-3500

(broad)
~ 1700 ~ 1230 ~ 1615, 1500

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

5-Hydroxy-2-tetralone

(Predicted)
162 134, 106, 77

5-Hydroxy-1-tetralone 162 134, 133, 105, 77[1]

6-Hydroxy-2-tetralone 162 134, 106, 77

7-Hydroxy-2-tetralone 162 134, 106, 77

Experimental Protocols
A generalized protocol for the spectroscopic analysis of hydroxy-tetralones is provided below.

Specific instrument parameters may need to be optimized.

1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024-

4096 scans to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is

suitable.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry

Ionization: Electron Ionization (EI) is a common method for tetralone derivatives.

Analysis: Acquire the mass spectrum over a mass range of m/z 40-400. The molecular ion

peak and the fragmentation pattern are key for structural confirmation.

Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a

synthesized compound using spectroscopic methods.
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Workflow for Spectroscopic Structure Confirmation of 5-Hydroxy-2-tetralone
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Caption: Logical workflow for the confirmation of 5-Hydroxy-2-tetralone's structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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